molecular formula C20H23ClN6O B2378556 N2-(3-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179389-25-3

N2-(3-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2378556
CAS No.: 1179389-25-3
M. Wt: 398.9
InChI Key: JQWWZGKMYMSSTP-UHFFFAOYSA-N
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Description

N²-(3-Methoxyphenyl)-N⁴-Phenyl-6-(Pyrrolidin-1-yl)-1,3,5-Triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative featuring:

  • N²-substituent: 3-Methoxyphenyl group (electron-donating methoxy group at the meta position).
  • N⁴-substituent: Phenyl group (unsubstituted aromatic ring).
  • Position 6: Pyrrolidin-1-yl moiety (five-membered cyclic amine).
  • Counterion: Hydrochloride salt.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O.ClH/c1-27-17-11-7-10-16(14-17)22-19-23-18(21-15-8-3-2-4-9-15)24-20(25-19)26-12-5-6-13-26;/h2-4,7-11,14H,5-6,12-13H2,1H3,(H2,21,22,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWWZGKMYMSSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. This compound exhibits significant biological activity, particularly in the context of cancer research. The unique structure, characterized by methoxyphenyl and pyrrolidinyl substituents, may influence its interaction with various biological targets.

Structural Formula

The molecular formula of this compound is C20H23ClN6OC_{20}H_{23}ClN_6O.

IUPAC Name

The IUPAC name for this compound is 2-N,4-N-bis(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. A notable investigation focused on a library of compounds similar to N2-(3-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine. The results indicated strong antiproliferative effects against triple-negative breast cancer cell lines (MDA-MB231) with selectivity over non-cancerous cells (MCF-10A) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Selectivity
Compound 73MDA-MB2310.06High
Compound 101SKBR-30.06High
Compound 70MDA-MB2310.12Moderate

The mechanism by which N2-(3-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine exerts its biological effects may involve interaction with specific enzymes or receptors that regulate cell proliferation and survival. The presence of electron-donating groups in the para position of phenyl rings has been correlated with enhanced activity against cancer cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the phenyl substituents significantly affect the biological activity. For instance:

  • Para-substituted methoxy or dimethylamino groups enhance activity.
  • Meta-substituted groups show varied tolerance based on the R group interactions.

Case Studies

In a comparative study involving various triazine derivatives:

  • Compound 73 demonstrated equipotent inhibition against both MDA-MB231 and SKBR-3 cell lines.
  • Compound 101 was identified as the most active compound with a GI50 value of 0.06 µM against MDA-MB231 cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares the target compound with structurally related triazine derivatives:

Compound Name N² Substituent N⁴ Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Methoxyphenyl Phenyl Pyrrolidin-1-yl ~C₂₀H₂₂ClN₆O ~398.9* Balanced lipophilicity; unsubstituted N⁴-phenyl for minimal steric hindrance
N²-(3-Methoxyphenyl)-N⁴-(3-Methylphenyl)-6-(Pyrrolidin-1-yl)-1,3,5-Triazine-2,4-diamine Hydrochloride 3-Methoxyphenyl 3-Methylphenyl Pyrrolidin-1-yl C₂₁H₂₅ClN₆O 412.92 Increased lipophilicity due to N⁴-methyl; potential enhanced membrane permeability
N²-(2-Methoxyphenyl)-6-(3-Methylbenzofuran-2-yl)-1,3,5-Triazine-2,4-diamine 2-Methoxyphenyl - 3-Methylbenzofuran-2-yl C₂₀H₁₈N₆O₂ 398.40 Aromatic benzofuranyl group at Position 6; ortho-methoxy alters electronic effects

*Estimated based on structural adjustments from .

Key Observations:

The methyl group in the analog increases logP by ~0.5 units, favoring passive diffusion across membranes .

Position 6 Substituent :

  • The pyrrolidin-1-yl group in the target and enhances aqueous solubility via hydrogen bonding, whereas the benzofuranyl group in introduces rigidity and extended π-conjugation, possibly favoring interactions with hydrophobic pockets.

Methoxy Position :

  • The 3-methoxy group (meta position) in the target and provides moderate electron-donating effects, while the 2-methoxy (ortho) in may induce steric strain or alter dipole moments .

Research Findings and Implications

  • Synthetic Accessibility :

    • The pyrrolidinyl-substituted triazines (target and ) are synthesized via nucleophilic substitution at Position 6, followed by sequential amination . Benzofuranyl derivatives like require coupling reactions with heterocyclic intermediates, increasing synthetic complexity .
  • Biological Activity :

    • While explicit data for the target compound is unavailable, analogs suggest triazine derivatives often target kinases or DNA repair enzymes. The pyrrolidinyl group in and the target may modulate ATP-binding pocket interactions, whereas benzofuranyl groups in could intercalate with DNA .
  • Solubility and Bioavailability :

    • The hydrochloride salt in the target and improves crystallinity and dissolution rates. The benzofuranyl analog , lacking ionizable groups, may exhibit lower solubility in physiological buffers .

Preparation Methods

General Approach

The most common and versatile approach for synthesizing substituted 1,3,5-triazine derivatives begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the primary starting material. This method exploits the differential reactivity of the three chlorine atoms in cyanuric chloride, allowing for sequential nucleophilic substitution reactions under controlled conditions.

Step-wise Substitution Protocol

The synthesis can be performed through a sequential substitution strategy, utilizing the following steps:

Step 1: Reaction of cyanuric chloride with pyrrolidine to introduce the pyrrolidin-1-yl group at position 6.
Step 2: Substitution of the second chlorine with 3-methoxyphenylamine to introduce the N2-(3-methoxyphenyl) group.
Step 3: Substitution of the third chlorine with aniline to introduce the N4-phenyl group.
Step 4: Formation of the hydrochloride salt.

Temperature Control Strategy

The step-wise substitution relies on temperature control to achieve selective substitution of the chlorine atoms on the triazine ring:

Substitution Position Reaction Temperature Nucleophile Base Reaction Time
First position 0-5°C Pyrrolidine Triethylamine or K₂CO₃ 3-4 hours
Second position 25-30°C 3-Methoxyphenylamine K₂CO₃ or Na₂CO₃ 5-6 hours
Third position 80-110°C Aniline K₂CO₃ or K₃PO₄ 8-12 hours

This temperature-dependent nucleophilic substitution strategy takes advantage of the decreasing reactivity of each successive chlorine atom on the triazine ring.

One-Pot Synthesis Methods

Modified Patent Approach

A modified approach based on patent literature involves a one-pot synthesis that significantly streamlines the preparation process. This method utilizes dimethyl cyanocarbonodithioimidate as a starting material rather than cyanuric chloride:

Step 1: Reaction of dimethyl cyanocarbonodithioimidate with a guanidine derivative in the presence of a base (such as piperidine, pyridine, or triethylamine) in a suitable solvent.
Step 2: Oxidation of the intermediate using an oxidizing agent (m-chloroperbenzoic acid, hydrogen peroxide, or oxone).
Step 3: Reaction with the appropriate amines (3-methoxyphenylamine and aniline) and pyrrolidine.
Step 4: Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity. Common solvents employed include:

Solvent Advantages Disadvantages
Methanol/Ethanol Good solubility for reagents, environmentally friendly Lower reaction temperatures
Tetrahydrofuran Excellent solubility, moderate boiling point Peroxide formation concerns
Acetonitrile Good thermal stability, wide temperature range Higher cost
N,N-Dimethylformamide High boiling point, excellent solubility Difficult to remove completely
Toluene High temperature reactions possible Limited solubility for some reagents

The selection often depends on the specific stage of the synthesis, with different solvents often preferred for different steps.

Direct Triazine Core Construction

Guanidine-Based Approach

An alternative synthetic route involves the construction of the triazine core through condensation reactions using appropriate guanidine derivatives and cyano compounds:

Step 1: Reaction of cyanocarbaimidothioate with a guanidine derivative to form the triazine core.
Step 2: Sequential introduction of the 3-methoxyphenyl, phenyl, and pyrrolidinyl groups through substitution reactions.
Step 3: Formation of the hydrochloride salt.

Catalyst Considerations

The efficiency of these reactions often depends on the catalyst employed:

Catalyst Function Optimal Loading
Phosphotungstic acid Promotes condensation reactions 5-10 mol%
Triethylamine Base catalyst for nucleophilic substitutions 1.1-1.5 equivalents
Potassium carbonate Mild base for selective substitutions 2-3 equivalents
Sodium iodide Nucleophilic substitution enhancer Catalytic amounts

The choice and amount of catalyst significantly influence both reaction rate and selectivity.

Salt Formation and Purification

Hydrochloride Salt Formation

The conversion of the free base to the hydrochloride salt improves stability, solubility properties, and facilitates purification. Common methods include:

  • Treatment of the free base in an organic solvent (e.g., diethyl ether, ethyl acetate) with hydrogen chloride gas
  • Addition of hydrogen chloride in dioxane or hydrogen chloride in ethyl acetate to a solution of the free base
  • Acidification with aqueous hydrochloric acid followed by isolation of the precipitated salt

Purification Techniques

Several purification methods are applicable to the target compound:

  • Recrystallization: Commonly performed using isopropyl alcohol, ethanol, or acetonitrile, sometimes with water as an anti-solvent
  • Column Chromatography: Using silica gel with appropriate eluent systems (e.g., dichloromethane/methanol mixtures)
  • Trituration: With solvents such as diethyl ether or hexane to remove impurities

Analytical Characterization

Confirmation of the structure and purity typically involves:

  • NMR spectroscopy: ¹H-NMR and ¹³C-NMR to confirm structural features
  • Mass spectrometry: To confirm molecular weight and fragmentation pattern
  • Elemental analysis: To confirm elemental composition
  • HPLC: To assess purity levels, typically targeting >95% purity

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the nucleophilic substitution reactions on the triazine ring:

  • Reduced reaction times (hours to minutes)
  • Improved yields and selectivity
  • Lower solvent volumes
  • More uniform heating profiles

This method is particularly advantageous for the second and third substitution steps, which traditionally require extended reaction times.

Phase-Transfer Catalysis

The use of phase-transfer catalysts can enhance reaction efficiency, particularly for reactions involving inorganic bases and organic substrates:

Phase-Transfer Catalyst Concentration Range Benefits
Tris(dioxa-3,6-heptyl)amine (TDA-1) 1-5 mol% Enhances reaction rate, improves yield
Tetrabutylammonium bromide 5-10 mol% Cost-effective, readily available
Crown ethers 1-3 mol% Highly efficient for potassium bases

These catalysts facilitate the transfer of reagents between aqueous and organic phases, enhancing reaction rates and yields.

Critical Parameters and Optimization

Temperature Control

Temperature management is crucial for achieving the desired selectivity in the stepwise substitution of chlorine atoms:

  • The first substitution with pyrrolidine is typically conducted at 0-5°C to ensure mono-substitution
  • The second substitution with 3-methoxyphenylamine requires moderate temperatures (25-30°C)
  • The final substitution with aniline generally requires elevated temperatures (80-110°C)

Reaction Monitoring

Effective monitoring of reaction progress is essential for optimizing reaction times and maximizing yields:

  • Thin-layer chromatography (TLC): For rapid qualitative assessment
  • High-performance liquid chromatography (HPLC): For quantitative monitoring, typically targeting >92% conversion before proceeding to the next step
  • Nuclear magnetic resonance (NMR): For structural confirmation of intermediates

Scalability and Industrial Considerations

Economic Factors

Cost optimization for large-scale production typically focuses on:

  • Reagent selection and sourcing
  • Solvent recovery and recycling
  • Energy consumption during heating and cooling cycles
  • Purification efficiency and product recovery rates

These considerations become increasingly important as production scale increases.

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